molecular formula C26H23BrClN3O3S B11517415 3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11517415
M. Wt: 572.9 g/mol
InChI Key: UUXRJXBXJSOMOH-VVEOGCPPSA-N
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Description

3-[((E)-1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidinones. This compound is characterized by its unique structure, which includes a bromine, chlorine, and ethoxy substituent on a phenyl ring, as well as a tetrahydrobenzothieno ring system fused to a pyrimidinone core. The presence of these functional groups and the overall structure of the molecule make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the benzothieno ring system: This can be achieved through a series of cyclization reactions involving thiophene derivatives.

    Introduction of the pyrimidinone core: This step involves the condensation of appropriate amines with the benzothieno intermediate.

    Functionalization of the phenyl ring: The bromine, chlorine, and ethoxy groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the final compound: The final step involves the condensation of the functionalized phenyl ring with the benzothieno[2,3-d]pyrimidinone intermediate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

3-[((E)-1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[((E)-1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[((E)-1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno[2,3-d]pyrimidinones with different substituents on the phenyl ring. Examples include:

  • 3-[((E)-1-{3-bromo-4-[(4-methylbenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-[((E)-1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-[((E)-1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene)amino]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine, chlorine, and ethoxy groups, along with the tetrahydrobenzothieno ring system, makes this compound particularly interesting for various research applications.

Properties

Molecular Formula

C26H23BrClN3O3S

Molecular Weight

572.9 g/mol

IUPAC Name

3-[(E)-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H23BrClN3O3S/c1-2-33-21-12-17(11-20(27)24(21)34-14-16-7-9-18(28)10-8-16)13-30-31-15-29-25-23(26(31)32)19-5-3-4-6-22(19)35-25/h7-13,15H,2-6,14H2,1H3/b30-13+

InChI Key

UUXRJXBXJSOMOH-VVEOGCPPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OCC5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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